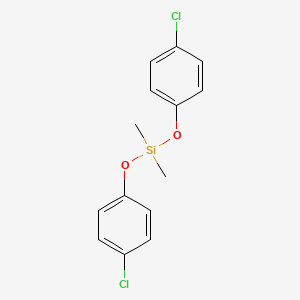

Bis(4-chlorophenoxy)(dimethyl)silane

Description

Bis(4-chlorophenoxy)(dimethyl)silane is an organosilicon compound with the formula C₁₄H₁₄Cl₂O₂Si, featuring two 4-chlorophenoxy groups and two methyl groups bonded to a central silicon atom. The 4-chlorophenoxy substituents introduce aromaticity and electron-withdrawing chlorine atoms, influencing reactivity and stability. This compound is typically synthesized via nucleophilic substitution between dimethyl dichlorosilane and 4-chlorophenol in the presence of a base . Its applications span organic synthesis, polymer modification, and materials science, where steric and electronic properties are critical.

Properties

CAS No. |

18414-46-5 |

|---|---|

Molecular Formula |

C14H14Cl2O2Si |

Molecular Weight |

313.2 g/mol |

IUPAC Name |

bis(4-chlorophenoxy)-dimethylsilane |

InChI |

InChI=1S/C14H14Cl2O2Si/c1-19(2,17-13-7-3-11(15)4-8-13)18-14-9-5-12(16)6-10-14/h3-10H,1-2H3 |

InChI Key |

OFONNKVNALYXHD-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(OC1=CC=C(C=C1)Cl)OC2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(4-chlorophenoxy)(dimethyl)silane typically involves the reaction of 4-chlorophenol with dimethyldichlorosilane. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The general reaction scheme is as follows:

2C6H4ClOH+(CH3)2SiCl2→(C6H4ClO)2Si(CH3)2+2HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The reaction conditions are optimized to ensure complete conversion of the reactants and to minimize the formation of by-products. The use of advanced purification techniques, such as distillation and recrystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Bis(4-chlorophenoxy)(dimethyl)silane undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms in the 4-chlorophenoxy groups can be substituted by nucleophiles, such as amines or thiols.

Oxidation: The compound can be oxidized to form silanol derivatives.

Hydrolysis: In the presence of water, this compound can hydrolyze to form silanols and hydrochloric acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines or thiols are used under mild conditions, typically at room temperature.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed.

Hydrolysis: The reaction with water can occur under acidic or basic conditions, depending on the desired products.

Major Products

Nucleophilic Substitution: Products include substituted phenoxy derivatives.

Oxidation: Silanol derivatives are formed.

Hydrolysis: Silanols and hydrochloric acid are the primary products.

Scientific Research Applications

Bis(4-chlorophenoxy)(dimethyl)silane has several applications in scientific research:

Materials Science: It is used as a precursor for the synthesis of siloxane polymers and copolymers, which have applications in coatings, adhesives, and sealants.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex organosilicon compounds.

Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in biomedical devices.

Industry: It is utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of bis(4-chlorophenoxy)(dimethyl)silane involves its ability to form stable bonds with various substrates. The silicon atom in the compound can form strong Si-O and Si-C bonds, which contribute to its stability and reactivity. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Aromatic Silanes

Table 1: Key Properties of Bis(4-chlorophenoxy)(dimethyl)silane and Analogs

Key Observations :

- Electron-withdrawing vs. donating groups : Chlorine (Cl) and bromine (Br) in aryl substituents enhance electrophilicity at silicon, favoring nucleophilic reactions. Methoxy (MeO) groups donate electrons, stabilizing silanes in oxidative environments .

- Steric effects: Bulkier phenoxy groups in this compound reduce reactivity compared to smaller trimethylsilyl analogs like (4-Bromophenyl)trimethylsilane .

Reactivity and Functionalization

This compound undergoes hydrosilylation and crosslinking reactions due to accessible Si–O bonds. In contrast, amino-substituted silanes (e.g., dialkyl bis(ethylamino)silane) exhibit higher hydrogen reactivity, making them superior in polymerization catalysts . Chlorophenoxy groups also enable halogen-specific reactions, such as Ullmann coupling, which is less feasible in methoxy or methyl analogs.

Table 2: Reaction Thermodynamics (Hypothetical Data)

| Compound | ΔH (kJ/mol, Si–O Bond) | Stability in Air |

|---|---|---|

| This compound | 450 | Moderate |

| Bis(4-methoxyphenyl)dimethylsilane | 420 | High |

| (4-Bromophenyl)trimethylsilane | 480 | Low |

Note: Chlorophenoxy silanes exhibit moderate air stability due to partial oxidation resistance from aromatic rings, whereas trimethylsilyl bromides are prone to hydrolysis .

Biological Activity

Bis(4-chlorophenoxy)(dimethyl)silane is an organosilicon compound that has garnered interest in various fields, particularly in biological applications. This compound features a silane backbone with two 4-chlorophenoxy groups and two methyl groups attached to silicon. Its unique structure suggests potential biological activities, including antimicrobial and anticancer properties.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that bioactive compounds derived from microbial sources can act as antimicrobial peptides (AMPs) and possess dual roles in combating infections. These compounds can inhibit the growth of various pathogens, including bacteria and fungi, which is crucial for developing new antimicrobial therapies .

Anticancer Activity

The anticancer potential of this compound is supported by findings from related compounds that demonstrate efficacy against cancer cell lines. For example, small molecular weight compounds have been identified as having significant anticancer properties, particularly against prostate cancer cells. The mechanisms often involve the induction of apoptosis (programmed cell death) in malignant cells while sparing normal cells .

The biological activity of this compound may be attributed to its ability to interact with cellular membranes and disrupt cellular functions. Similar silane compounds have been shown to interfere with protein synthesis and induce oxidative stress in cancer cells, leading to cell death. Additionally, the presence of chlorophenoxy groups enhances the lipophilicity of the compound, facilitating its penetration into cell membranes .

Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial effects of organosilicon compounds similar to this compound against a range of bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The results indicated a significant reduction in bacterial viability upon treatment with these compounds, suggesting their potential use as antibacterial agents .

Study 2: Anticancer Activity

Another research effort focused on evaluating the anticancer properties of silane derivatives. The study found that certain derivatives exhibited cytotoxic effects on various cancer cell lines, including breast and prostate cancer cells. The mechanism was primarily through apoptosis induction and cell cycle arrest, highlighting the therapeutic potential of silane-based compounds in oncology .

Data Table: Biological Activities of Related Compounds

| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Yes | Yes | Disruption of cellular membranes |

| Silane derivative A | Moderate | High | Induction of apoptosis |

| Silane derivative B | High | Moderate | Inhibition of protein synthesis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.